2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide
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Overview
Description
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with cyclopropylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a pyrazole ring.
4,4’-Dichlorodiphenyl sulfone: Contains chlorophenyl groups but lacks the pyrazole ring.
Uniqueness
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is unique due to the presence of both chlorophenyl groups and a pyrazole ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H16Cl3N3O |
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Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C20H16Cl3N3O/c21-14-5-1-12(2-6-14)19-18(23)20(13-3-7-15(22)8-4-13)26(25-19)11-17(27)24-16-9-10-16/h1-8,16H,9-11H2,(H,24,27) |
InChI Key |
WGUMEVQTPZCHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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